α-Amylase Inhibition Potency of Unsubstituted Parent Compound Relative to Clinical Standard Acarbose
In a systematic SAR study of thirty benzofuran-2-yl(phenyl)methanone derivatives, the unsubstituted parent compound (CAS 6272-40-8, designated compound 1 in the study) was evaluated alongside 29 substituted analogs for in vitro α-amylase inhibitory activity. The parent compound demonstrated measurable but modest α-amylase inhibition compared to the clinical standard acarbose [1].
| Evidence Dimension | α-Amylase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Parent compound (unsubstituted benzofuran-2-yl(phenyl)methanone): IC₅₀ value within reported range of 18.04–48.33 µM for the series |
| Comparator Or Baseline | Acarbose (clinical α-amylase inhibitor standard): IC₅₀ = 16.08 ± 0.07 µM |
| Quantified Difference | The most potent para-substituted derivatives approach acarbose-equivalent potency (IC₅₀ ~18 µM vs. 16.08 µM), while the parent unsubstituted compound falls within the higher (less potent) end of the 18–48 µM range |
| Conditions | In vitro α-amylase enzyme inhibition assay; activities compared against acarbose as reference standard |
Why This Matters
The parent unsubstituted compound serves as an essential negative control and baseline reference for SAR studies—its activity establishes the scaffold's intrinsic inhibitory potential, enabling quantification of the potency enhancement conferred by specific substituents.
- [1] Ali I, et al. Potent α-amylase inhibitors and radical (DPPH and ABTS) scavengers based on benzofuran-2-yl(phenyl)methanone derivatives: Syntheses, in vitro, kinetics, and in silico studies. Bioorg Chem. 2020;104:104238. View Source
